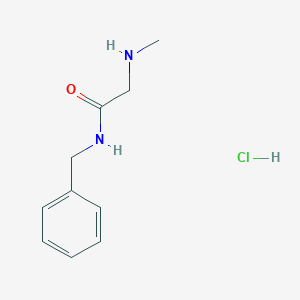

N-Benzyl-2-(methylamino)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-benzyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12-7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMRYGJPYOFHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amido Protecting and Deprotection Strategy

A notable patent (CN102351733A) describes a process involving protection of amino groups followed by acylation and subsequent deprotection:

| Step | Description | Key Reagents | Conditions | Yield & Purity |

|---|---|---|---|---|

| Protection | Glycine methyl ester hydrochloride is protected with tert-butyl dicarbonate (Boc anhydride) in the presence of alkali | Glycine methyl ester HCl, tert-Butyl dicarbonate, alkali (e.g., sodium carbonate) | 0–30°C, in ethers or solvents like varsol | High purity (>98%), yields ~96% |

| Amidation | Reaction with N,N-dimethylamine derivatives under pressure | N,N-Dimethylamine, ether solvent | 30–60°C, 0.1–1.0 MPa | Yields ~91–92%, purity >98% |

| Deprotection & Salt Formation | Acidic removal of Boc group, crystallization of hydrochloride salt | Acidic conditions (e.g., HCl in ether or ethanol) | 30–60°C | Purity >99%, yield ~95% |

This approach emphasizes raw material availability and operational simplicity, suitable for large-scale production.

Direct Amidation via Acylation

Another method involves direct acylation of benzylamine derivatives:

- Starting Material: N-Benzyl-1-(2-furanyl)methanamine

- Reagents: Acetic anhydride or acyl chlorides

- Procedure: The amine is reacted with acylating agents under mild conditions, often in the presence of catalysts or bases like triethylamine or N-methylmorpholine.

- Yields exceeding 93% are reported when using acetic anhydride at room temperature for short durations (~10 min).

- The process involves straightforward mixing, heating, and purification via crystallization or chromatography.

Hydrochloride Salt Formation

Post-synthesis, the free base is converted into its hydrochloride salt by treatment with hydrogen chloride in suitable solvents (e.g., ether, ethanol). This step enhances compound stability and facilitates handling.

Research-Driven Synthetic Routes

Amide Formation from Protected Intermediates

Research utilizing NMR and IR spectroscopy (e.g., study on conformational behavior) indicates that the synthesis often involves the formation of protected intermediates such as Boc-glycine methyl ester derivatives, which are then selectively deprotected and acylated to yield NBMA-HCl.

Optimized Reaction Conditions

- Temperature: Ranges from 15°C to 60°C depending on the step.

- Solvents: Dichloromethane, tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), and 1,4-dioxane are common.

- Reaction Time: Typically 1–24 hours, optimized for maximum yield.

Yield Data

| Methodology | Raw Material | Reagents | Yield (%) | Purity | References |

|---|---|---|---|---|---|

| Direct acylation | Benzylamine derivatives | Acetic anhydride | ≥93 | >98% | Patent CN102351733A |

| Protection-deprotection | Glycine methyl ester HCl | Boc anhydride, acid | ~96 | >98% | Patent CN102351733A |

| Amido protection | Glycine methyl ester HCl | tert-Butyl dicarbonate | 95–96 | >98% | Patent CN102351733A |

Notes on Raw Materials and Reaction Conditions

- Raw Materials: The process utilizes inexpensive and readily available reagents such as glycine methyl ester hydrochloride, benzylamine derivatives, acylating agents, and common solvents.

- Reaction Conditions: Mild temperatures (0–60°C), atmospheric or slightly elevated pressures, and standard laboratory equipment suffice.

- Purification: Crystallization, filtration, and chromatography are employed for purity enhancement.

Summary Table of Preparation Methods

| Method | Key Raw Materials | Main Steps | Typical Reaction Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| Protection-deprotection | Glycine methyl ester HCl, Boc anhydride | Protection → amidation → deprotection | 0–60°C, atmospheric pressure | 95–96% | Suitable for large-scale, high purity |

| Direct acylation | Benzylamine derivatives, acyl anhydrides | Acylation in solvents like THF or MTBE | Room temperature to 45°C | ≥93% | Simple, fast, scalable |

| Salt formation | HCl in ether or ethanol | Acidic treatment to form hydrochloride | 30–60°C | 92–95% | Enhances stability |

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amide group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Produces corresponding carboxylic acids or ketones.

Reduction: Yields primary or secondary amines.

Substitution: Results in various substituted amides or amines.

Scientific Research Applications

Scientific Research Applications

N-Benzyl-2-(methylamino)acetamide hydrochloride is utilized in several scientific research domains:

Organic Chemistry

This compound serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules and as an intermediate in various chemical reactions, including oxidation and reduction processes.

Biological Research

In biological studies, this compound has been investigated for its effects on biochemical pathways and enzyme interactions. Its unique structure allows it to modulate the activity of specific molecular targets, which may have implications for drug development .

Medicinal Chemistry

The compound has shown potential therapeutic properties, particularly in the context of neurological disorders. Preliminary studies suggest it may exhibit anticonvulsant activity comparable to established treatments like phenobarbital. For instance, derivatives of this compound demonstrated significant efficacy in maximal electroshock seizure (MES) models .

Research indicates that this compound may possess various biological activities:

Anticonvulsant Activity

A study highlighted that certain derivatives provide full protection against seizures, with effective doses significantly lower than those required for standard treatments. The mechanism of action is likely related to modulation of neurotransmitter systems and ion channels .

| Compound Name | ED50 (mg/kg) | Comparison |

|---|---|---|

| N-Benzyl-2-(methylamino)acetamide | TBD | TBD |

| Phenobarbital | 22 | Standard |

| C(2)-hydrocarbon N'-benzyl 2-amino acetamides | 13-21 | Superior |

Antimicrobial Activity

In vitro studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | C. albicans |

Case Study 1: Anticonvulsant Efficacy

Research involving ten derivatives of N-benzyl-2-acetamidoacetamides revealed that specific modifications could enhance anticonvulsant activity significantly. For example, the (R)-isomer of a hydroxy compound exhibited superior protection against seizures compared to other stereoisomers .

Case Study 2: Antimicrobial Testing

Another investigation assessed a series of monomeric alkaloids, including this compound, against multiple pathogens. The results indicated varying degrees of antimicrobial effectiveness, underscoring its potential application in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of N-Benzyl-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-Benzyl-2-(methylamino)acetamide hydrochloride, highlighting differences in substituents and their implications:

Key Observations:

- Substituent Reactivity: The α-chloro group in N-Benzyl-2-chloroacetamide enables nucleophilic substitution reactions (e.g., with sodium azide to form tetrazoles) , whereas the methylamino group in the target compound may favor hydrogen bonding or receptor binding interactions.

- Pharmacological Relevance: Analogs like N-Benzyl-2-(2,4-dichlorophenoxy)acetamide exhibit hydrogen-bonded crystal structures that stabilize protein interactions , suggesting the target compound’s hydrochloride salt could enhance bioavailability through similar intermolecular forces.

- Synthetic Efficiency: The trifluoroethyl analog (Example 31, ) achieved 99% yield under mild conditions, contrasting with lower yields (7–65%) for tetrahydroisoquinoline derivatives in , emphasizing the impact of steric and electronic factors on reaction efficiency.

Physicochemical Properties

- Molecular Weight: N-Benzyl-2-chloroacetamide (183.64 g/mol) vs. N-Benzyl-2-cyanoacetamide (174.20 g/mol) demonstrates how functional groups alter molecular mass. The hydrochloride salt of the target compound would increase molecular weight further due to the counterion.

- Crystallography: Analogs such as N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide form chains via N–H⋯O hydrogen bonds , while N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide adopts a chair conformation for the cyclohexyl ring . These features suggest the target compound’s crystal lattice may prioritize ionic interactions (Cl⁻) and hydrogen bonding.

Pharmacological and Toxicological Considerations

- Receptor Binding: Tetrahydroisoquinoline derivatives (e.g., compounds 51–55 in ) act as orexin-1 receptor antagonists, with substituents like isopropyl or trimethoxy groups modulating selectivity. The methylamino group in the target compound could mimic these interactions but with distinct steric and electronic profiles.

- Impurity Profiles: Impurity standards for Antazoline hydrochloride (e.g., N-(2-aminoethyl)-2-(benzylphenylamino)acetamide ) highlight the need for rigorous purity assessments in acetamide derivatives, particularly for pharmaceutical applications.

Biological Activity

N-Benzyl-2-(methylamino)acetamide hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of a benzyl group, a methylamino group, and an acetamide moiety. The molecular formula is CHClNO, with a molecular weight of approximately 242.75 g/mol. This structural arrangement may contribute to its distinct biological reactivity and activity compared to similar compounds.

The mechanism of action for this compound is believed to involve interactions with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that it may influence receptor activity or enzyme function, although comprehensive studies are required to confirm these interactions.

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. A study demonstrated that certain derivatives provided full protection against maximal electroshock (MES)-induced seizures in animal models, with effective doses comparable to established anticonvulsants like phenobarbital . The importance of the 2-acetamido substituent was highlighted, showing that while it enhances activity, it is not strictly necessary for efficacy.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several related compounds suggest promising antibacterial efficacy:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0195 | E. coli |

| Compound B | 0.0048 | Bacillus mycoides |

| Compound C | 0.039 | C. albicans |

These findings indicate the potential use of this compound in developing new antimicrobial agents .

Case Studies

- Anticonvulsant Efficacy : A study involving ten derivatives of N-benzyl-2-acetamidoacetamides found that specific modifications could enhance anticonvulsant activity significantly. For instance, the (R)-isomer of a hydroxy compound showed superior protection against seizures compared to other stereoisomers .

- Antimicrobial Testing : In another investigation, a series of monomeric alkaloids including this compound were tested against multiple pathogens. The results indicated varying degrees of antimicrobial effectiveness, suggesting its potential application in treating infections caused by resistant strains .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of N-benzyl derivatives, revealing insights into how modifications can affect biological activity. For example:

- Synthesis and Evaluation : Compounds synthesized from this compound were evaluated for their pharmacological properties through bioassays, highlighting their potential as therapeutic agents in various medical applications .

- Pharmacokinetics : Preclinical studies assessing the pharmacokinetic properties of these compounds demonstrated favorable absorption and distribution profiles, which are critical for their development as pharmaceuticals.

Q & A

Q. What are the standard synthetic routes for N-Benzyl-2-(methylamino)acetamide hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, a NaBH₄-mediated reduction of a Schiff base intermediate (e.g., N-benzyl-2-(benzylideneamino)acetamide) in methanol yields the free base, which is subsequently treated with HCl to form the hydrochloride salt . Optimization includes solvent choice (methanol or ethanol), stoichiometry of reducing agents (e.g., NaBH₄), and pH control during salt formation. Yields >90% are achievable with purification via recrystallization .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, RT, 12h | 95% | |

| Salt Formation | HCl (gaseous), Et₂O | 98% |

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Purity is assessed via HPLC (high-performance liquid chromatography) and melting point analysis. Structural confirmation employs:

- ¹H/¹³C NMR : Key signals include benzyl protons (δ 7.2–7.4 ppm), methylamino protons (δ 2.5–3.0 ppm), and acetamide carbonyl (δ 170–175 ppm) .

- Elemental Analysis : Matches theoretical values for C, H, N, and Cl (e.g., C: 66.09%, Cl: 12.19% for C₁₆H₁₈N₂O·HCl) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 292.1 [M+H]⁺) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : The hydrochloride salt enhances stability by reducing hygroscopicity. Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Avoid exposure to light, moisture, and strong acids/bases. Stability studies show >95% purity retention over 12 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported melting points or structural conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX provides definitive bond lengths, angles, and packing interactions. For example, dihedral angles between aryl rings (e.g., 27.17° in N-benzyl-2-(2,4-dichlorophenoxy)acetamide) clarify conformational stability . Discrepancies in melting points (e.g., 243–244°C vs. 203°C in literature) may arise from polymorphism, resolved via differential scanning calorimetry (DSC) .

Q. What strategies address low yields in multi-step syntheses of N-benzyl acetamide derivatives?

- Methodological Answer :

- Intermediate Trapping : Use protective groups (e.g., Boc for amines) to prevent side reactions.

- Catalytic Optimization : Employ Pd/C or Ni catalysts for hydrogenation steps (e.g., 10% Pd/C, H₂, 25°C, 24h) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution kinetics .

- Yield Data :

| Derivative | Overall Yield | Key Step | Reference |

|---|---|---|---|

| Compound 51 | 65% | Tetrahydroisoquinoline coupling | |

| Compound 54 | 50% | Naphthylmethyl incorporation |

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., acetylcholinesterase inhibition at µM levels) .

- Receptor Binding Studies : Radioligand displacement (e.g., orexin-1 receptor antagonism with Ki < 100 nM) .

- Cellular Toxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 15 µM in HeLa) .

Q. What computational tools predict the compound’s reactivity or metabolic pathways?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models electrophilic sites (e.g., acetamide carbonyl as a nucleophilic target) .

- ADMET Prediction : Tools like SwissADME estimate logP (2.1), bioavailability (70%), and CYP450 metabolism .

Data Contradiction Analysis

Q. Why do elemental analysis results occasionally deviate from theoretical values despite high NMR purity?

- Methodological Answer : Deviations >0.3% in elemental analysis may indicate residual solvents (e.g., Et₂O or CHCl₃) or incomplete salt formation. Thermogravimetric analysis (TGA) quantifies solvent retention, while Karl Fischer titration measures water content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.